bis({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
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Overview
Description
Bis({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine typically involves the reaction of 1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Bis({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized pyrazole derivatives, while substitution reactions can produce a wide range of substituted pyrazole compounds .
Scientific Research Applications
Bis({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of bis({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Bis(pyrazolyl)methane: Another pyrazole derivative with similar structural features.
Bis(1,3-dihydroxy-2-methylpropan-2-aminium): A compound with similar functional groups but different biological activities.
Uniqueness
Bis({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is unique due to its specific substitution pattern and the presence of the propan-2-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H23N5 |
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Molecular Weight |
261.37 g/mol |
IUPAC Name |
1-(2-propan-2-ylpyrazol-3-yl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C14H23N5/c1-11(2)18-13(5-7-16-18)9-15-10-14-6-8-17-19(14)12(3)4/h5-8,11-12,15H,9-10H2,1-4H3 |
InChI Key |
KDNGQBUXJREEKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)CNCC2=CC=NN2C(C)C |
Origin of Product |
United States |
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